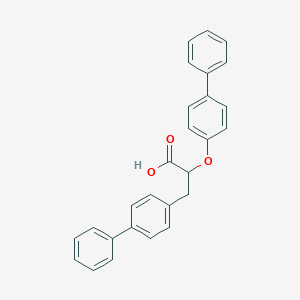

(+/-)-Felodipine (2,3-dichlorophenyl-d3)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

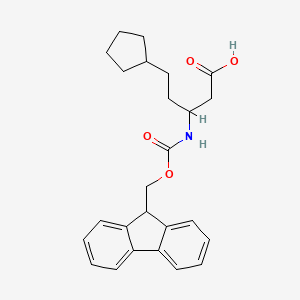

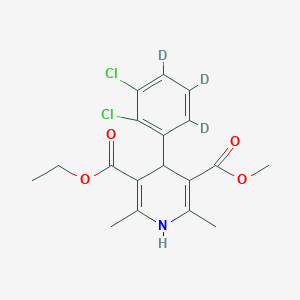

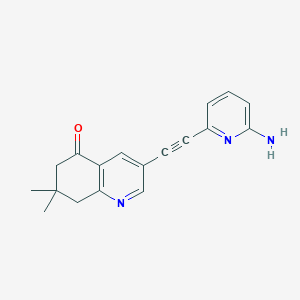

(+/-)-フェロジピン (2,3-ジクロロフェニル-d3): は、高血圧症と狭心症の治療に主に使用されるカルシウムチャネルブロッカーであるフェロジピンの重水素化アナログです。この化合物は、2,3-ジクロロフェニル基の水素原子が重水素原子に置き換わっていることを特徴としています。 この修飾は、薬理学的特性を変更することなく、薬物の代謝経路をたどるために、しばしば薬物動態研究で使用されます .

準備方法

合成経路と反応条件: (+/-)-フェロジピン (2,3-ジクロロフェニル-d3) の合成は、通常、2,3-ジクロロフェニル基への重水素の組み込みを伴います。これは、触媒的水素-重水素交換反応などのさまざまな方法によって達成できます。 一般的な合成経路は、2,3-ジクロロベンズアルデヒドと重水素化試薬を制御された条件下で反応させて、重水素を選択的に組み込むことを伴います .

工業的生産方法: (+/-)-フェロジピン (2,3-ジクロロフェニル-d3) の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と一貫性を確保するための厳しい品質管理対策が含まれます。 重水素化溶媒と試薬の使用は、化合物中の重水素含有量を維持するために不可欠です .

化学反応の分析

反応の種類: (+/-)-フェロジピン (2,3-ジクロロフェニル-d3) は、次を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用して酸化できます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件:

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってカルボン酸が得られる可能性がある一方、還元によってアルコールが生成される可能性があります.

科学研究への応用

化学: 化学において、(+/-)-フェロジピン (2,3-ジクロロフェニル-d3) は、分析研究における基準物質として使用されます。 その重水素化形態は、質量分析法と核磁気共鳴(NMR)分光法において正確な追跡を可能にします .

生物学: 生物学的研究では、この化合物は、フェロジピンの代謝経路を研究するために使用されます。 重水素原子はトレーサーとして作用し、薬物の生体変換と排泄に関する洞察を提供します .

医学: 医学において、(+/-)-フェロジピン (2,3-ジクロロフェニル-d3) は、薬物の吸収、分布、代謝、排泄(ADME)特性を理解するために、薬物動態研究で使用されます。 この情報は、投薬レジメンを最適化し、治療効果を向上させるために不可欠です .

産業: 製薬業界では、この化合物は、フェロジピン製剤の開発と品質管理に使用されます。 その安定同位体標識形態は、製造プロセス中の正確な定量と監視を保証します .

科学的研究の応用

Chemistry: In chemistry, (+/-)-Felodipine (2,3-dichlorophenyl-d3) is used as a reference standard in analytical studies. Its deuterated form allows for precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Biology: In biological research, the compound is used to study the metabolic pathways of felodipine. The deuterium atoms act as tracers, providing insights into the drug’s biotransformation and elimination .

Medicine: In medicine, (+/-)-Felodipine (2,3-dichlorophenyl-d3) is used in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for optimizing dosing regimens and improving therapeutic efficacy .

Industry: In the pharmaceutical industry, the compound is used in the development and quality control of felodipine formulations. Its stable isotope-labeled form ensures accurate quantification and monitoring during the manufacturing process .

作用機序

(+/-)-フェロジピン (2,3-ジクロロフェニル-d3) は、血管平滑筋細胞へのカルシウムイオンの流入を阻害することで効果を発揮します。この作用は、血管拡張とそれに続く血圧の低下につながります。 分子標的は、細胞へのカルシウムの流入の調節に関与するL型カルシウムチャネルです .

類似の化合物との比較

類似の化合物:

フェロジピン: 同じ治療目的で使用される、化合物の非重水素化形態。

アムロジピン: 同様の作用機序を持つ別のカルシウムチャネルブロッカーですが、薬物動態特性が異なります。

ニフェジピン: フェロジピンに比べて、作用発現が速く、持続時間が短い関連化合物.

ユニークさ: (+/-)-フェロジピン (2,3-ジクロロフェニル-d3) のユニークさは、重水素化形態にあり、薬物動態研究において明確な利点をもたらします。 重水素原子の存在により、正確な追跡と定量が可能になり、薬物開発と研究における貴重なツールになります .

類似化合物との比較

Felodipine: The non-deuterated form of the compound, used for the same therapeutic purposes.

Amlodipine: Another calcium channel blocker with a similar mechanism of action but different pharmacokinetic properties.

Nifedipine: A related compound with a faster onset of action and shorter duration compared to felodipine.

Uniqueness: The uniqueness of (+/-)-Felodipine (2,3-dichlorophenyl-d3) lies in its deuterated form, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and quantification, making it a valuable tool in drug development and research .

特性

分子式 |

C18H19Cl2NO4 |

|---|---|

分子量 |

387.3 g/mol |

IUPAC名 |

5-O-ethyl 3-O-methyl 4-(2,3-dichloro-4,5,6-trideuteriophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/i6D,7D,8D |

InChIキー |

RZTAMFZIAATZDJ-AYBVGXBASA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2C(=C(NC(=C2C(=O)OCC)C)C)C(=O)OC)[2H] |

正規SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)

![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B12302522.png)

![1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12302528.png)

![Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B12302544.png)